molecular formula C13H9ClN2O2 B2836605 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester CAS No. 403841-76-9

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester

Cat. No.: B2836605
CAS No.: 403841-76-9
M. Wt: 260.68
InChI Key: LNLHDJRQDXYJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with cyanogen bromide in the presence of a base to introduce the cyano group at the 6-position. This is followed by esterification with ethanol to form the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-amino-6-cyanoquinoline-3-carboxylic acid ethyl ester or 4-thio-6-cyanoquinoline-3-carboxylic acid ethyl ester.

    Reduction: Formation of 4-chloro-6-aminoquinoline-3-carboxylic acid ethyl ester.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The quinoline ring system can interact with various biological macromolecules, affecting their function and activity. The presence of the chloro and cyano groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoline-3-carboxylic acid
  • 6-Cyanoquinoline-3-carboxylic acid
  • 4-Chloro-6-cyanoquinoline

Uniqueness

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester is unique due to the combination of the chloro, cyano, and ethyl ester functional groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers enhanced reactivity and potential for diverse applications in medicinal and materials chemistry .

Properties

IUPAC Name

ethyl 4-chloro-6-cyanoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-4-3-8(6-15)5-9(11)12(10)14/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLHDJRQDXYJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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